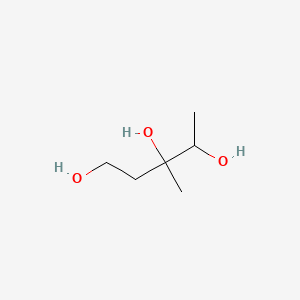
1,4-Dideoxy-3-C-methylpentitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dideoxy-3-C-methylpentitol: is a chemical compound with the molecular formula C6H14O3 It is a derivative of pentitol, a type of sugar alcohol, and is characterized by the absence of hydroxyl groups at the 1 and 4 positions and the presence of a methyl group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dideoxy-3-C-methylpentitol can be synthesized through several methods. One common approach involves the reduction of corresponding ketones or aldehydes. For instance, the reduction of 1,4-dideoxy-3-C-methylpentulose using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. large-scale synthesis would typically involve optimizing the reduction process and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1,4-Dideoxy-3-C-methylpentitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more reduced sugar alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: 1,4-Dideoxy-3-C-methylpentitol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and studies .
Biology: In biological research, this compound can be used as a model compound to study the behavior of sugar alcohols in biological systems. It can also be used to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its structural properties may allow for the development of compounds with specific biological activities.
Industry: While industrial applications are limited, this compound can be used in the production of specialized chemicals and materials. Its unique properties may also make it useful in the development of new industrial processes.
作用机制
The mechanism of action of 1,4-Dideoxy-3-C-methylpentitol is not well-documented. as a sugar alcohol derivative, it may interact with various enzymes and proteins in biological systems. The compound’s molecular targets and pathways would likely involve interactions with carbohydrate-processing enzymes and metabolic pathways related to sugar alcohols .
相似化合物的比较
- 1,4-anhydro-2,5-dideoxy-1,4-diethyl-1-methylpentitol
- 1,3-Dideoxy-4-C-methylpentitol
Comparison: 1,4-Dideoxy-3-C-methylpentitol is unique due to the specific positions of its deoxy and methyl groups. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For instance, the presence of a methyl group at the 3 position can influence the compound’s interaction with enzymes and other molecules, potentially leading to different biological effects .
属性
CAS 编号 |
64195-84-2 |
|---|---|
分子式 |
C6H14O3 |
分子量 |
134.17 g/mol |
IUPAC 名称 |
3-methylpentane-1,3,4-triol |
InChI |
InChI=1S/C6H14O3/c1-5(8)6(2,9)3-4-7/h5,7-9H,3-4H2,1-2H3 |
InChI 键 |
XPUHQLFLUQJINS-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)(CCO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



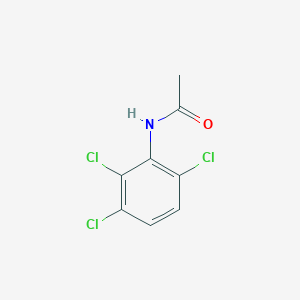
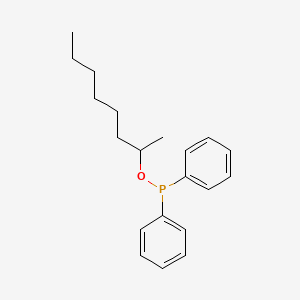

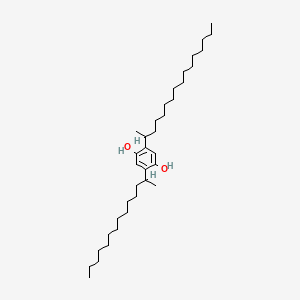
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
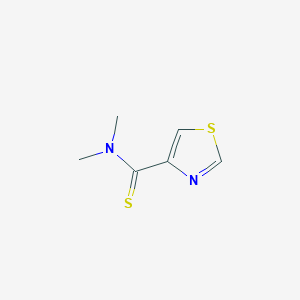
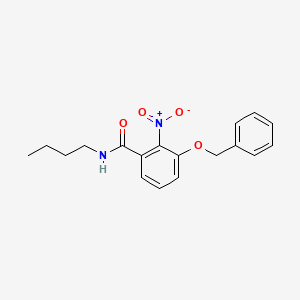
![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)
![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)
![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)
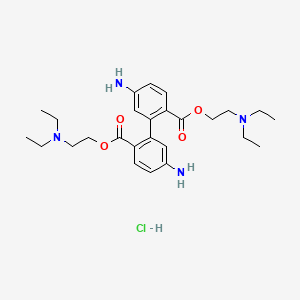
phosphanium](/img/structure/B14495342.png)
